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Compound of Interest

Compound Name: 5-Methyl-2-heptene

Cat. No.: B1638028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
methyl-2-heptene, a valuable building block in organic synthesis. The document details

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for their acquisition. This guide is intended to serve

as a practical resource for the identification and characterization of this compound in a

laboratory setting.

Chemical Structure and Isomerism
5-Methyl-2-heptene (C₈H₁₆, Molar Mass: 112.21 g/mol ) is an unsaturated hydrocarbon

featuring a seven-carbon chain with a double bond at the C2 position and a methyl group at the

C5 position.[1][2] The presence of the double bond gives rise to cis (Z) and trans (E) geometric

isomers, which exhibit distinct physical properties and spectroscopic signatures. The structure

also contains a chiral center at C5, leading to (R) and (S) enantiomers for each geometric

isomer. This guide will focus on the general spectroscopic features of the racemic mixture of

(E) and (Z)-5-methyl-2-heptene.
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The following sections summarize the expected quantitative data for 5-methyl-2-heptene from

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of 5-methyl-2-heptene is characterized by signals in the olefinic and

aliphatic regions. The chemical shifts of the vinyl protons are particularly diagnostic for the

presence of the double bond.

Table 1: Expected ¹H NMR Data for 5-Methyl-2-heptene

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 5.3 – 5.6 Multiplet 2H
Vinyl protons

(CH=CH)

~ 1.8 - 2.1 Multiplet 2H
Allylic protons (-CH₂-

CH=)

~ 1.5 - 1.7 Multiplet 1H
Methine proton (-

CH(CH₃)-)

~ 1.1 - 1.4 Multiplet 2H
Methylene protons (-

CH₂-CH(CH₃)-)

~ 0.8 - 1.0 Multiplet 9H
Methyl protons (3 x -

CH₃)

Note: The exact chemical shifts and coupling constants will vary between the (E) and (Z)

isomers. A general range for the distinct vinyl proton signals is reported to be between δ 5.3–

5.6 ppm.[1]

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The sp² hybridized carbons of the double bond are typically observed downfield.
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Table 2: Expected ¹³C NMR Data for 5-Methyl-2-heptene

Chemical Shift (δ, ppm) Assignment

~ 120 – 135 Vinyl carbons (C=C)

~ 30 – 45 Aliphatic carbons (-CH-, -CH₂-)

~ 10 – 25 Methyl carbons (-CH₃)

Note: Specific peak assignments require spectral data for the pure isomers. A general range for

the vinyl carbon signals is reported to be between δ 115–125 ppm.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 5-methyl-2-
heptene, the key absorptions are due to the C=C double bond and the C-H bonds.

Table 3: Key IR Absorptions for 5-Methyl-2-heptene

Wavenumber (cm⁻¹) Intensity Assignment

~ 3000 - 3100 Medium =C-H stretch (vinyl)

~ 2850 - 3000 Strong C-H stretch (aliphatic)

~ 1640 - 1680 Medium C=C stretch

~ 1450 - 1470 Medium C-H bend (scissoring)

~ 1370 - 1385 Medium C-H bend (methyl rock)

~ 650 - 1000 Strong =C-H bend (out-of-plane)

A reported value for the C=C stretching vibration is 1640 cm⁻¹, and for the C-H stretch is 2960

cm⁻¹.[1]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. For 5-methyl-2-heptene, Electron Ionization (EI) is a common

method.

Table 4: Prominent Mass Spectrometry Peaks for 5-Methyl-2-heptene

m/z Relative Intensity Possible Fragment

112 Low [M]⁺ (Molecular Ion)

97 Medium [M - CH₃]⁺

83 Medium [M - C₂H₅]⁺

69 High [M - C₃H₇]⁺

56 High
[C₄H₈]⁺ (from McLafferty

rearrangement)

55 High [C₄H₇]⁺

41 Very High [C₃H₅]⁺ (Allyl cation)

Note: The fragmentation pattern can vary depending on the isomer and the mass spectrometer

conditions.

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of 5-methyl-2-heptene into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Gently swirl or vortex the vial to ensure the sample is fully dissolved.
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Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean 5

mm NMR tube.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Spectrometer: 300-500 MHz

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 75-125 MHz

Pulse Sequence: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds

Number of Scans: 128-1024 (or more, depending on concentration)

Reference: CDCl₃ at 77.16 ppm

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Place one drop of 5-methyl-2-heptene onto the surface of a salt plate (e.g., NaCl or KBr).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1638028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1638028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gently place a second salt plate on top of the first to create a thin liquid film.

Mount the salt plates in the spectrometer's sample holder.

Instrument Parameters (FTIR):

Technique: Attenuated Total Reflectance (ATR) or Transmission

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty sample holder should be collected

prior to sample analysis.

Mass Spectrometry Protocol
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution of 5-methyl-2-heptene in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 100-1000 ppm.

GC Parameters:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.

Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 200-

250 °C.
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MS Parameters:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 35-300

Scan Speed: 2-3 scans/second

Ion Source Temperature: 230 °C

Transfer Line Temperature: 280 °C

Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5-
methyl-2-heptene.
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Caption: Logic of Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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